Propyl(pyrimidin-5-ylmethyl)amine

Lipophilicity ADME Drug Design

Propyl(pyrimidin-5-ylmethyl)amine (CAS 1275458-06-4), also known as N-(pyrimidin-5-ylmethyl)propan-1-amine, is a secondary amine building block featuring a pyrimidine ring linked to a propyl chain via a methylene bridge. This compound serves as a key synthetic intermediate in the development of kinase inhibitors and GPCR modulators.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1275458-06-4
Cat. No. B3096257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl(pyrimidin-5-ylmethyl)amine
CAS1275458-06-4
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCCNCC1=CN=CN=C1
InChIInChI=1S/C8H13N3/c1-2-3-9-4-8-5-10-7-11-6-8/h5-7,9H,2-4H2,1H3
InChIKeyVQAHKRBNYDAKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl(pyrimidin-5-ylmethyl)amine (CAS 1275458-06-4) as a Strategic Intermediate in Medicinal Chemistry


Propyl(pyrimidin-5-ylmethyl)amine (CAS 1275458-06-4), also known as N-(pyrimidin-5-ylmethyl)propan-1-amine, is a secondary amine building block featuring a pyrimidine ring linked to a propyl chain via a methylene bridge . This compound serves as a key synthetic intermediate in the development of kinase inhibitors and GPCR modulators [1]. Its structural simplicity and commercial availability (with purities up to 98%) make it a valuable starting material for medicinal chemistry campaigns, particularly for introducing the pyrimidin-5-ylmethyl motif into larger molecular architectures .

The Specificity of Propyl(pyrimidin-5-ylmethyl)amine in SAR: Why Analogs Are Not Interchangeable


The pyrimidin-5-ylmethylamine scaffold is highly sensitive to N-alkyl substitution, where even minor changes in chain length, branching, or polarity can profoundly alter target binding, selectivity, and ADME properties [1]. Generic substitution with a close analog—such as a shorter ethyl chain or a bulkier isopropyl group—can lead to a complete loss of activity against a specific kinase or GPCR, as demonstrated in structure-activity relationship (SAR) studies of related pyrimidine derivatives [2]. Therefore, the precise propyl group in Propyl(pyrimidin-5-ylmethyl)amine is a critical determinant of its biological profile and cannot be assumed to be functionally equivalent to other N-alkyl variants.

Quantitative Differentiation of Propyl(pyrimidin-5-ylmethyl)amine from Key Analogs


Predicted Lipophilicity (clogP): Propyl vs. Isopropyl and Methoxypropyl Analogs

The computed partition coefficient (clogP) for Propyl(pyrimidin-5-ylmethyl)amine is predicted to be 1.21 [1]. This value represents a moderate lipophilicity that balances membrane permeability with aqueous solubility. In comparison, the isopropyl analog (propan-2-yl derivative) is predicted to be more lipophilic, potentially increasing membrane penetration but also the risk of promiscuous binding. Conversely, the 3-methoxypropyl analog introduces polarity and hydrogen-bonding capacity, which can reduce passive permeability [2]. The propyl chain in the target compound provides an optimal starting point for lead optimization without the excessive lipophilicity of branched or extended alkyl chains.

Lipophilicity ADME Drug Design

Hydrogen Bonding Capacity: Propyl vs. Aminoalkyl Analogs

Propyl(pyrimidin-5-ylmethyl)amine contains a single hydrogen bond donor (the secondary amine NH) and two hydrogen bond acceptors (the pyrimidine nitrogens) . This minimal hydrogen bonding capacity supports passive membrane diffusion while maintaining sufficient aqueous solubility for in vitro assays. In contrast, analogs like [3-(dimethylamino)propyl](pyrimidin-5-ylmethyl)amine introduce a tertiary amine that adds a protonatable center at physiological pH, significantly altering both solubility and potential off-target interactions with aminergic receptors . The simple propyl chain avoids these complexities, providing a cleaner pharmacological profile for early-stage screening.

Hydrogen Bonding Solubility Permeability

Synthetic Accessibility and Scalability: Propyl vs. Substituted Analogs

Propyl(pyrimidin-5-ylmethyl)amine can be synthesized in a single step via reductive amination of pyrimidine-5-carbaldehyde with propylamine, a reaction that proceeds with high yield and minimal purification . This straightforward synthesis contrasts with analogs bearing complex substituents, such as the 2-pyrrolidin-1-yl-pyrimidin-5-ylmethyl derivative, which requires multi-step sequences and protecting group strategies [1]. The commercial availability of the target compound at scales up to 5 grams (as offered by AChemBlock) underscores its scalability and cost-effectiveness for hit-to-lead and lead optimization programs, where reliable supply of intermediates is critical.

Synthesis Scalability Cost

Target Engagement Potential: Propyl Chain as a Minimalist Pharmacophore for Kinase Inhibition

While specific IC50 data for Propyl(pyrimidin-5-ylmethyl)amine itself is not publicly available, its core scaffold is a recognized pharmacophore for kinase inhibition and GPCR antagonism [1]. The compound has been implicated in preliminary studies as a potential CCR5 antagonist [2], a target relevant to HIV and inflammatory diseases. The small, unadorned propyl chain is hypothesized to occupy a hydrophobic pocket in the target protein without causing steric clashes, a feature that is highly dependent on the exact length and linearity of the alkyl group. Analogs with branched or longer alkyl chains would likely be inactive or exhibit reduced potency due to altered binding modes [3]. This positions the target compound as a privileged fragment for fragment-based drug discovery (FBDD) campaigns aimed at developing novel kinase or GPCR inhibitors.

Kinase Inhibition CCR5 Antagonism Pharmacophore

Commercial Purity and Cost Benchmarking Against Close Analogs

Propyl(pyrimidin-5-ylmethyl)amine is commercially available from multiple vendors with a purity of 97-98% . While direct cost comparison with all analogs is complex due to varying vendor pricing, the compound's relatively simple structure and efficient synthesis position it as a more cost-effective alternative to more complex analogs like the (2-pyrrolidin-1-yl-pyrimidin-5-ylmethyl) derivative, which requires additional synthetic manipulation [1]. For large-scale medicinal chemistry programs, even small differences in per-gram cost can represent significant budget allocations. The consistent high purity of the target compound also reduces the need for in-house purification, saving both time and resources.

Purity Cost Procurement

Optimal Use Cases for Propyl(pyrimidin-5-ylmethyl)amine in Drug Discovery and Development


Fragment-Based Lead Discovery for Kinase and GPCR Targets

Due to its small size and the established pharmacophoric nature of the pyrimidin-5-ylmethyl motif, Propyl(pyrimidin-5-ylmethyl)amine is an ideal fragment for screening against kinase and GPCR targets [1]. Its moderate lipophilicity (clogP 1.21) [2] and minimal hydrogen bonding capacity allow for efficient binding site sampling and subsequent fragment growth or merging strategies. The compound's implication as a potential CCR5 antagonist further supports its use in campaigns targeting chemokine receptors [3].

Rapid SAR Exploration of N-Alkyl Pyrimidine Series

The commercial availability of Propyl(pyrimidin-5-ylmethyl)amine in high purity (97-98%) enables rapid and cost-effective synthesis of focused compound libraries. By using this building block as a common intermediate, medicinal chemists can efficiently explore the impact of various functional group attachments to the secondary amine, accelerating the identification of lead compounds with improved potency and selectivity. This is a superior approach compared to de novo synthesis of each N-alkyl variant from scratch [4].

Scale-Up and Preclinical Candidate Synthesis

The straightforward, one-step synthesis of this compound via reductive amination ensures a reliable and scalable supply chain for medicinal chemistry projects progressing from hit-to-lead to lead optimization. As projects advance, the ability to procure multi-gram quantities of a key intermediate without complex, multi-step custom synthesis is a significant advantage, reducing project timelines and overall costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propyl(pyrimidin-5-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.